Meclozine dihydrochloride

Overview

Description

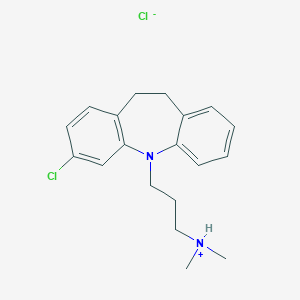

Meclozine dihydrochloride is an antihistamine used to prevent and control nausea, vomiting, and dizziness caused by motion sickness. It is also used for vertigo (dizziness or lightheadedness) caused by ear problems . It is a human pregnane X receptor (hPXR) agonist and acts as a histamine H1 receptor antagonist .

Molecular Structure Analysis

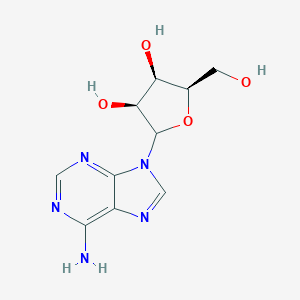

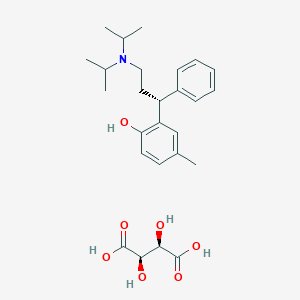

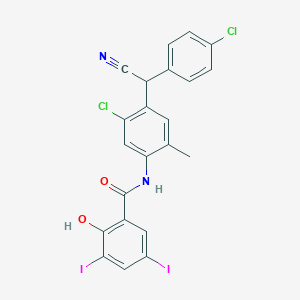

Meclozine dihydrochloride has the empirical formula C25H27ClN2 · 2HCl · H2O and a molecular weight of 481.89 . The structure of meclozine remained elusive for more than 70 years despite its widespread medical use . The three-dimensional (3D) crystal structure of meclozine dihydrochloride was determined using microcrystal electron diffraction (MicroED) .Physical And Chemical Properties Analysis

Meclozine dihydrochloride has a molecular weight of 463.87 . Its melting point ranges from 210.0 to 214.0 °C . No data is available for its odour, pH, initial boiling point and boiling range, flash point, evaporation rate, and flammability .Scientific Research Applications

Treatment of Motion Sickness and Vertigo

Meclizine Dihydrochloride is a first-generation H1 antihistamine that is widely used in the treatment of motion sickness and vertigo . It is effective in inhibiting nausea, vomiting, and dizziness caused by motion sickness . It is most effective if taken before symptoms appear .

Research in Protein-Drug Interactions

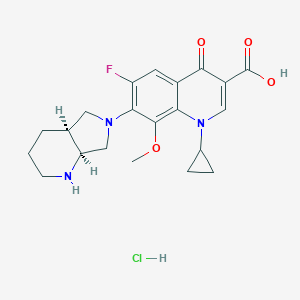

Despite its wide medical use for over 70 years, the crystal structure and the details of protein-drug interactions of Meclizine Dihydrochloride remained unknown until recently . Researchers have used microcrystal electron diffraction (MicroED) to determine the three-dimensional (3D) crystal structure of Meclizine Dihydrochloride .

Precision Drug Design and Optimization

The combined use of MicroED and molecular docking has been illustrated in research involving Meclizine Dihydrochloride . This approach helps in unraveling elusive drug structures and protein-drug interactions, which is crucial for precision drug design and optimization .

Study of Histamine H1 Receptor Binding

Molecular docking has revealed the binding mechanism of Meclizine Dihydrochloride to the histamine H1 receptor . A comparison of the docking complexes between the histamine H1 receptor and Meclizine Dihydrochloride or Levocetirizine (a second-generation antihistamine) showed the conserved binding sites .

Analysis of Crystal Structure

The three-dimensional (3D) crystal structure of Meclizine Dihydrochloride has been determined directly from a seemingly amorphous powder using MicroED . Two racemic enantiomers (R/S) were found in the unit cell, which packed as repetitive double layers in the crystal lattice .

Antihistamine Research

Meclizine Dihydrochloride is an antihistamine that shows marked protective activity against nebulized histamine and lethal doses of intravenously injected histamine in guinea pigs . It has a marked effect in blocking the vasodepressor response to histamine, but only a slight blocking action against acetylcholine .

Mechanism of Action

Target of Action

Meclizine dihydrochloride, also known as Meclozine dihydrochloride, primarily targets the histamine H1 receptors . These receptors play a crucial role in the transmission of histaminergic neurotransmission from the vestibular nuclei and NTS to the CTZ and medullary vomiting center .

Mode of Action

Meclizine dihydrochloride acts as an antagonist of the histamine H1 receptors . By inhibiting the signaling pathway transduction through histaminergic neurotransmission, it primarily works to reduce the activity of histamine in the brain . This interaction helps alleviate symptoms of motion sickness and other conditions .

Biochemical Pathways

The biochemical pathways affected by Meclizine dihydrochloride involve the histaminergic neurotransmission pathway . Through its antagonistic action on the H1 receptors, Meclizine dihydrochloride inhibits the signaling pathway transduction from the vestibular nuclei and NTS to the CTZ and medullary vomiting center . It may also decrease the labyrinth excitability and vestibular stimulation .

Pharmacokinetics

The pharmacokinetic properties of Meclizine dihydrochloride include its Absorption, Distribution, Metabolism, and Excretion (ADME) . .

Result of Action

The molecular and cellular effects of Meclizine dihydrochloride’s action primarily involve the reduction of nausea, vomiting, or vertigo . It is effective against these symptoms arising from many causes, including motion sickness and disorders affecting the vestibular system .

Safety and Hazards

Meclozine dihydrochloride is harmful if swallowed and is suspected of damaging fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

properties

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2.2ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;;/h2-13,18,25H,14-17,19H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTHNOIYJIXQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

569-65-3 (Parent) | |

| Record name | Meclizine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001104229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045348 | |

| Record name | Meclozine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Meclizine hydrochloride | |

CAS RN |

1104-22-9 | |

| Record name | Meclizine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001104229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Meclozine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meclozine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECLIZINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L997QXC9J1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.